![molecular formula C10H19N5O2 B2786043 tert-butylN-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate CAS No. 2542562-36-5](/img/structure/B2786043.png)
tert-butylN-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butylN-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a triazole ring, and an aminoethyl side chain. It is commonly used in various chemical and biological research applications due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate typically involves the following steps:
Formation of the triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the aminoethyl side chain: The aminoethyl group can be introduced through nucleophilic substitution reactions.
Carbamate formation: The final step involves the reaction of the aminoethyl-triazole intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole ring or the carbamate group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
Chemistry:
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of complex organic molecules.
Biology:
- Acts as a building block for the synthesis of bioactive compounds.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Potential applications in drug discovery and development.
- Investigated for its role in the design of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
作用机制
The mechanism of action of tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and aminoethyl side chain play crucial roles in binding to these targets, modulating their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(2-azidoethyl)carbamate
- Tert-butyl N-(2-hydroxyethyl)carbamate
Comparison:
- tert-butylN-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties.
- Compared to tert-butyl N-(2-aminoethyl)carbamate, the triazole-containing compound exhibits enhanced stability and reactivity.
- The triazole ring also provides additional sites for functionalization, making it more versatile in synthetic applications.
属性
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2/c1-10(2,3)17-9(16)12-6-8-7-15(5-4-11)14-13-8/h7H,4-6,11H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDJVBRLDGBKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
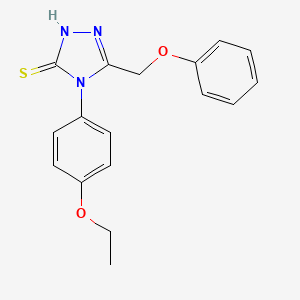

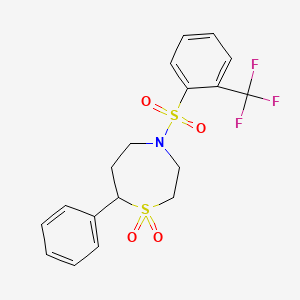
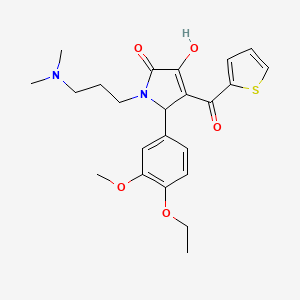
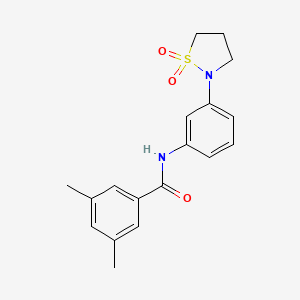
![2-[2-(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2785971.png)
![N-(2,4-dimethoxyphenyl)-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2785972.png)
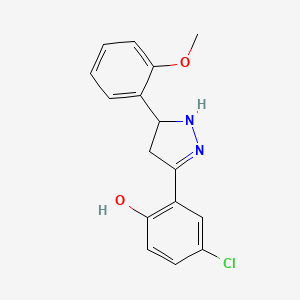
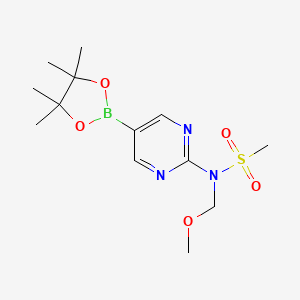
![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride](/img/structure/B2785975.png)
![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2785976.png)
![6-ethyl-5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785977.png)
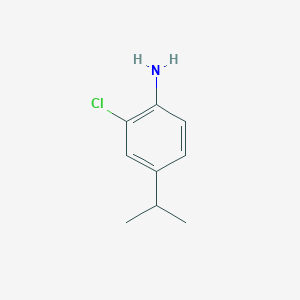
![2-[1-(4-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2785982.png)
